1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione
Overview
Description
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
(1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: This compound shares a similar bicyclic structure and is used in similar applications.
3-(((((2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylpropanoate: Another related compound with potential therapeutic applications.
Uniqueness: 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific stereochemistry and the presence of both bicyclic and pyridazine moieties. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1H-pyridazine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-6-3-5(7-4-16-10(6)17-7)12-9(15)2-1-8(14)11-12/h1-2,5,7,10H,3-4H2,(H,11,14)/t5-,7?,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIMEVNVKAFAF-ZFOOQFFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CO[C@@H](C1=O)O2)N3C(=O)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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